molecular formula C19H22N4O2 B2889221 (1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108482-00-2

(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2889221
CAS RN: 2108482-00-2
M. Wt: 338.411
InChI Key: ZFUDFPZKOIBYFL-UHFFFAOYSA-N
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Description

(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

This compound can be used in the synthesis of N-(pyridin-2-yl)amides , which are important due to their varied medicinal applications. The synthesis process involves C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .

Formation of 3-Bromoimidazo[1,2-a]pyridines

Another application is the formation of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine. These structures are valuable for their versatile biological properties and can be further transformed into other skeletons .

Development of Electrophilic and Nucleophilic Molecules

The compound can be used to create N-(pyridin-2-yl)imidates , which serve as powerful molecules of electrophiles and nucleophiles. These are essential in structure functionalization and the synthesis of heterocyclic molecules .

Conversion into N-Heterocycles

It can facilitate the conversion into N-heterocycles such as imidazole and tetrahydropyrimidine derivatives. This is achieved in the presence of corresponding ethylenediamine and 1,3-diaminopropane .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(22-13-14-5-1-3-9-20-14)23-15-7-8-16(23)12-17(11-15)25-18-6-2-4-10-21-18/h1-6,9-10,15-17H,7-8,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUDFPZKOIBYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=CC=N3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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